N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
The compound “N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are found in a variety of biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of benzothiazoles often involves metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can then undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .Scientific Research Applications
- This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
- N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride exhibits anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Preliminary investigations suggest that this compound possesses antimicrobial activity. It could be explored as a potential antibiotic or antifungal agent. Researchers have studied its effects against various pathogens, including bacteria and fungi .
- Some studies indicate that this compound may have neuroprotective properties. It could be relevant for neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Mechanistic studies are ongoing .
- Researchers have investigated the cardiovascular effects of this compound. It may impact blood pressure regulation, vascular function, or platelet aggregation. These findings could have implications for cardiovascular disease management .
- The compound’s structure suggests potential interactions with enzymes or biological targets. Investigating its binding affinity and inhibitory effects on specific enzymes (e.g., kinases, proteases) could reveal novel therapeutic applications .
- This compound may exhibit interesting photophysical properties. Researchers have explored its fluorescence behavior, which could have applications in imaging or sensing .
- Due to its unique structure, this compound might serve as a building block for drug delivery systems. Researchers could modify it to enhance solubility, stability, or targeted delivery to specific tissues .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Potential
Neuroprotective Effects
Cardiovascular Applications
Chemical Biology and Enzyme Inhibition
Photophysical Properties
Drug Delivery Systems
Mechanism of Action
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-ethylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2.ClH/c1-2-31(27,28)18-7-5-6-17(16-18)21(26)25(11-10-24-12-14-29-15-13-24)22-23-19-8-3-4-9-20(19)30-22;/h3-9,16H,2,10-15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYZDYGSLXNIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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